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Introduction
In the annals of biochemistry, few discoveries have been as foundational as that of adenosine

triphosphate (ATP). This molecule, now universally recognized as the primary energy currency

of the cell, was first isolated and characterized in 1929 by the German biochemist Karl

Lohmann.[1][2][3] Working in the laboratory of Otto Meyerhof at the Kaiser Wilhelm Institute for

Biology in Berlin-Dahlem, Lohmann's meticulous work with muscle and liver extracts unveiled a

pyrophosphate-containing compound that would later be understood to underpin cellular

bioenergetics.[4] This in-depth guide provides a technical retrospective of Lohmann's seminal

discovery, detailing the experimental methodologies of the era, presenting the quantitative data

that led to the identification of ATP, and visualizing the logical and biochemical pathways central

to this landmark achievement. Concurrently, and in a remarkable instance of independent

discovery, Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School were also

isolating this pivotal molecule, a testament to the intense focus on muscle metabolism at the

time.[4]
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The early 20th century was a period of intense investigation into the chemical processes

governing muscle contraction. The prevailing theory, largely driven by the work of Gustav

Embden, Otto Meyerhof, and Archibald Hill, centered on the breakdown of glycogen to lactic

acid as the primary energy-releasing process. However, the discovery of phosphocreatine (then

called phosphagen) by Fiske and SubbaRow, and independently by Grace and Philip Eggleton

in 1927, introduced a new, highly labile phosphate compound into the equation, suggesting a

more immediate energy source for muscle function. It was within this dynamic and competitive

research environment that Lohmann embarked on his investigation into the phosphorus-

containing compounds of muscle.

Experimental Protocols of Karl Lohmann
While the full, detailed text of Lohmann's 1929 publication in Naturwissenschaften, titled "Über

die Pyrophosphatfraktion im Muskel" (On the Pyrophosphate Fraction in Muscle), is not readily

available in English translation, a reconstruction of his probable methodology can be pieced

together from historical accounts and the common biochemical techniques of the period.

Muscle Tissue Preparation and Extraction
The primary biological material for these pioneering studies was frog skeletal muscle, favored

for its accessibility and physiological relevance. The initial and most critical step was the rapid

harvesting and processing of the tissue to minimize the enzymatic degradation of labile

phosphate compounds.

Protocol for Muscle Extract Preparation (Reconstructed)

Tissue Dissection: A frog was pithed, and the gastrocnemius muscles were rapidly excised.

Homogenization: The muscle tissue was immediately minced and ground with sand or in a

pre-chilled mortar and pestle to facilitate cell lysis.

Acid Extraction: The homogenized tissue was treated with a cold acid, typically

trichloroacetic acid (TCA), to precipitate proteins and halt enzymatic activity. This step was

crucial for preserving the acid-soluble small molecules, including the yet-to-be-identified ATP.

Neutralization and Filtration: The acidic extract was then neutralized, often with a barium or

calcium hydroxide solution, and filtered to remove the precipitated proteins and other
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insoluble material. This process yielded a clear filtrate containing the acid-soluble phosphate

compounds.

Chemical Analysis of the "Pyrophosphate Fraction"
Lohmann's key contribution was the identification of a novel pyrophosphate-containing

molecule within this muscle extract. The analytical techniques of the time were rudimentary by

modern standards but were sufficient to distinguish this new compound from inorganic

phosphate and other known organic phosphates.

Analytical Methods of the Era:

Phosphate Determination: The foundational analytical method was the colorimetric

determination of inorganic phosphate, a technique pioneered by Fiske and SubbaRow. This

method involved the reaction of phosphate with molybdate in the presence of a reducing

agent to produce a characteristic blue color, the intensity of which was proportional to the

phosphate concentration.

Hydrolysis and Differential Phosphate Measurement: To characterize the "pyrophosphate

fraction," Lohmann would have subjected the muscle extract to varying conditions of acid

hydrolysis.

Inorganic Phosphate (Pi): Measured directly in the untreated extract.

"Easily Hydrolyzable" Phosphate: A short period of mild acid hydrolysis (e.g., in 1 N HCl at

100°C for 7 minutes) would cleave the terminal phosphate groups of pyrophosphate-

containing compounds. The increase in inorganic phosphate after this step would

represent the "pyrophosphate" fraction.

Total Acid-Soluble Phosphate: A more prolonged and harsh acid digestion would break

down all organic phosphate esters, yielding the total phosphate content of the extract.

Quantitative Data from Lohmann's Era
While specific tables from Lohmann's 1929 paper are not reproduced here, the quantitative

data would have centered on the differential measurements of phosphate fractions under

various physiological conditions (e.g., resting vs. stimulated muscle). The key finding would
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have been the presence of a significant, previously unaccounted-for "easily hydrolyzable"

phosphate fraction that was distinct from inorganic phosphate and phosphocreatine.

Phosphate Fraction Description
Analytical
Approach

Expected
Observation in
Muscle Extract

Inorganic Phosphate

(Pi)

Free orthophosphate

in the cell.

Direct colorimetric

assay of the

deproteinized extract.

A baseline level that

increases with muscle

fatigue.

Phosphocreatine-P

Phosphate bound to

creatine, known to be

highly labile.

Measured by the

increase in Pi after

very mild acid

hydrolysis or specific

enzymatic assays.

A significant fraction

that decreases rapidly

with muscle

contraction.

"Pyrophosphate"

Fraction (ATP-P)

The novel fraction

identified by

Lohmann, resistant to

very mild hydrolysis

but cleaved by

stronger (yet still mild)

acid treatment.

Measured as the

increase in Pi after a

7-minute hydrolysis in

1 N HCl at 100°C,

after accounting for Pi

and phosphocreatine-

P.

A substantial and

relatively stable pool

of phosphate, later

identified as the two

terminal phosphates

of ATP.

Ester-P

More stable organic

phosphates (e.g.,

glucose phosphates).

Calculated as the

difference between

total acid-soluble

phosphate and the

sum of the other

fractions.

A component of the

total phosphate pool.

Logical and Experimental Workflow
The logical progression of Lohmann's research can be visualized as a systematic process of

elimination and characterization, driven by the analytical techniques available at the time.
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Figure 1: A diagram illustrating the likely experimental workflow followed by Karl Lohmann in

the discovery of ATP.

The Emerging Biochemical Pathway
Lohmann's discovery of ATP, in conjunction with the existing knowledge of glycolysis and

phosphocreatine, began to sketch the outlines of the intricate energy transfer system within the

muscle cell. While the full picture would take decades to complete, the central role of a

pyrophosphate-containing compound as an intermediary was becoming clear.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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